molecular formula C16H23N B12978618 (R)-2-(2-Cyclohexylphenyl)pyrrolidine

(R)-2-(2-Cyclohexylphenyl)pyrrolidine

Cat. No.: B12978618
M. Wt: 229.36 g/mol
InChI Key: BUQLACMQYVFYQF-MRXNPFEDSA-N
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Description

®-2-(2-Cyclohexylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by a pyrrolidine ring attached to a phenyl group, which is further substituted with a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Cyclohexylphenyl)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Addition of the Cyclohexyl Group: The cyclohexyl group can be added through a Grignard reaction or other organometallic coupling reactions.

Industrial Production Methods

Industrial production methods for ®-2-(2-Cyclohexylphenyl)pyrrolidine often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-Cyclohexylphenyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the pyrrolidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

®-2-(2-Cyclohexylphenyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(2-Cyclohexylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2-Cyclohexylphenyl)pyrrolidine: The enantiomer of the compound, which may have different biological activity.

    2-Phenylpyrrolidine: Lacks the cyclohexyl group, which may affect its chemical properties and applications.

    2-(2-Cyclohexylphenyl)ethylamine: Similar structure but with an ethylamine group instead of a pyrrolidine ring.

Uniqueness

®-2-(2-Cyclohexylphenyl)pyrrolidine is unique due to its specific chiral configuration and the presence of both a cyclohexyl and phenyl group. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

(2R)-2-(2-cyclohexylphenyl)pyrrolidine

InChI

InChI=1S/C16H23N/c1-2-7-13(8-3-1)14-9-4-5-10-15(14)16-11-6-12-17-16/h4-5,9-10,13,16-17H,1-3,6-8,11-12H2/t16-/m1/s1

InChI Key

BUQLACMQYVFYQF-MRXNPFEDSA-N

Isomeric SMILES

C1CCC(CC1)C2=CC=CC=C2[C@H]3CCCN3

Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2C3CCCN3

Origin of Product

United States

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